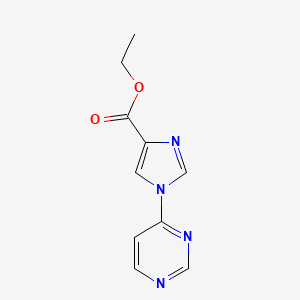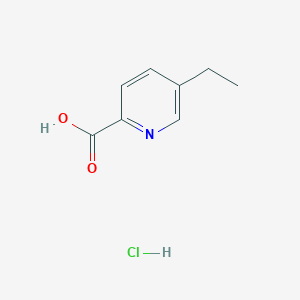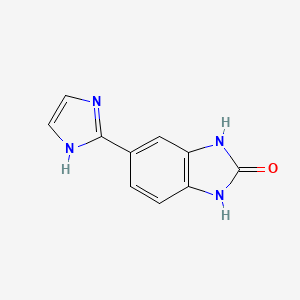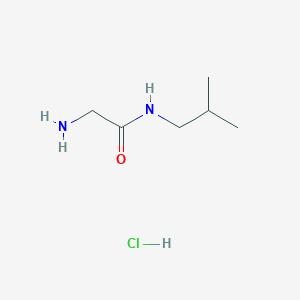
Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It’s an integral part of DNA and RNA and imparts diverse pharmacological properties . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For example, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of pyrimidine compounds can be confirmed by 1H-NMR, EI-Ms, IR and elemental analysis .Chemical Reactions Analysis
Pyrimidine compounds can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine compounds can be confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Scientific Research Applications
Anti-Tubercular Activity
A study focused on the synthesis and evaluation of nitrogen-rich compounds, including derivatives of Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate, for their anti-tubercular properties. The research identified potent compounds against Mycobacterium tuberculosis, highlighting the potential of these molecules as leads for developing new anti-tuberculosis drugs (Vavaiya et al., 2022).
Heterocyclic Compound Synthesis
Another research avenue explores the synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyrimidin-2-acetates, from this compound. These compounds were evaluated for their anti-inflammatory activity, demonstrating the chemical versatility and potential pharmacological applications of ethyl imidazo-pyrimidine derivatives (Abignente et al., 1976).
Fluorescent Probes for Mercury Ion
Research has also been conducted on developing fluorescent probes for mercury ions using derivatives of this compound. The study reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for detecting mercury ions, which could have applications in environmental monitoring and safety (Shao et al., 2011).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with this compound as a precursor have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the compound's role in generating new molecular scaffolds with potential therapeutic applications (Hafez et al., 2016).
Synthetic Chemistry and Drug Development
Further studies illustrate the synthesis of complex heterocyclic systems, such as benzothiazoles and pyrimidines, from this compound. These works contribute to synthetic chemistry by providing new routes for constructing biologically active molecules, thereby aiding in drug discovery and development processes (Bhoi et al., 2016).
Mechanism of Action
Mode of Action:
The mode of action involves the compound binding to its target(s). Crystallographic studies of related compounds suggest that the carboxamide moiety binds in a specific pocket (e.g., the nicotinamide C-pocket), while the aliphatic portions extend through substrate channels . This binding likely influences downstream signaling pathways.
Result of Action:
Scientists must elucidate its targets, pathways, and environmental influences to harness its therapeutic potential . 🌟
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-pyrimidin-4-ylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-14(7-13-8)9-3-4-11-6-12-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKVXQYGECHYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2989401.png)

![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)
![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)

![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)





